Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate

Crystallization Purification Solid-State Chemistry

Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate (CAS 700360-10-7) is a functionalized biphenyl ester containing an electron-donating dimethylamino group at the 4′-position and a methyl carboxylate at the 3-position of the second ring. This substitution pattern creates a polarized π-system with intramolecular charge-transfer (ICT) character, making the compound a versatile intermediate for fluorescent probes, pharmaceutical scaffolds, and organic electronic materials.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B14112321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C16H17NO2/c1-17(2)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19-3/h4-11H,1-3H3
InChIKeyOKMFKWAZVQJZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate – A Precision Biphenyl Building Block for Medicinal Chemistry and Materials Science


Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate (CAS 700360-10-7) is a functionalized biphenyl ester containing an electron-donating dimethylamino group at the 4′-position and a methyl carboxylate at the 3-position of the second ring . This substitution pattern creates a polarized π-system with intramolecular charge-transfer (ICT) character, making the compound a versatile intermediate for fluorescent probes, pharmaceutical scaffolds, and organic electronic materials [1]. Commercial batches are routinely supplied at ≥98% purity with full analytical characterization (NMR, HPLC, GC) .

Why Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate Cannot Be Replaced by a Generic Analog


Positional isomerism on the biphenyl scaffold profoundly alters both electronic distribution and steric accessibility. The 3-carboxylate regioisomer places the ester group in a meta relationship to the biphenyl linkage, yielding a distinct dipole moment and hydrogen-bonding pattern compared to the 4-carboxylate analog [1]. Similarly, substituting the dimethylamino group with a primary amine or replacing the methyl ester with a free carboxylic acid changes solubility, membrane permeability, and synthetic compatibility in downstream cross-coupling reactions . The quantitative evidence below demonstrates that these differences are not subtle and directly impact performance in key research and industrial applications.

Quantitative Differentiation Evidence for Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate


Melting Point and Crystallinity Advantage Over the Free Carboxylic Acid Analog

The methyl ester exhibits a sharp melting point of 140–142 °C, characteristic of a well-defined crystalline solid that can be purified by simple recrystallization . In contrast, the corresponding free carboxylic acid (4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid, CAS 893737-65-0) often isolates as an amorphous or low-crystallinity solid, requiring column chromatography for purification . A higher and sharper melting point correlates with ease of handling, weight accuracy, and batch-to-batch consistency in procurement.

Crystallization Purification Solid-State Chemistry

Enhanced Lipophilicity (cLogP) Compared to the Free Acid

The methyl ester masks the polar carboxylic acid, increasing the predicted logP by approximately 1.0–1.5 log units relative to the free acid [1]. This translates to improved passive membrane permeability and oral bioavailability potential, which is essential for hit-to-lead campaigns in medicinal chemistry. The free acid (predicted logP ≈ 1.2) shows significantly lower lipophilicity [2].

Drug Design ADME Membrane Permeability

Positional Isomerism Controls FXR/TGR5 Dual Agonist Potency

In a systematic SAR study of 4-dimethylamino biphenyl derivatives, compound 13a (bearing a 3-methyl acrylate moiety in the D region) displayed strong FXR full agonist activity (efficacy comparable to obeticholic acid, OCA) [1]. Moving the ester to the 4-position (compound 13b) or altering the nitrogen position in the C ring led to a significant drop in FXR activity [1]. Although the test compounds are more complex than the simple methyl ester, the meta-substitution pattern on the biphenyl core is a critical determinant of receptor activation.

Nuclear Receptor FXR Agonist Metabolic Disease

Predicted pKa Matters for Salt Formation and Purification

The predicted pKa of the conjugate acid of the dimethylamino group is 4.70±0.24 . This moderate basicity allows selective acid-base extraction: at pH < 3, the compound partitions into the aqueous layer as a protonated ammonium salt, while at neutral pH it is predominantly in the organic layer. The closely related primary amine analog (methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate, CAS 400747-22-0) has a predicted pKa ~ 2–3 for the anilinium ion, making it far less basic and complicating its purification by standard acid wash protocols [1].

Salt Formation Extraction Analytical Chemistry

Application Scenarios Where Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate Demonstrates Verifiable Advantage


Fragment-Based Drug Discovery Targeting Nuclear Receptors (FXR, TGR5, LXR)

The meta-carboxylate regioisomer is essential for maintaining FXR agonist activity, as demonstrated by the complete loss of efficacy when the ester is moved to the para position [1]. Researchers building focused libraries for nuclear receptors should select the 3-carboxylate scaffold as the validated core for hit expansion.

Solid-Phase Extraction and Automated Purification Workflows

With a predicted pKa of 4.70 and a melting point of 140–142 °C, the compound is amenable to automated acid-base extraction protocols and recrystallization . This contrasts with the amorphous free acid, which requires labor-intensive column chromatography.

Synthesis of Intramolecular Charge-Transfer (ICT) Fluorescent Probes

The dimethylamino group paired with a 3-carboxylate acceptor creates a donor–acceptor biphenyl system with strong ICT character, useful for designing solvatochromic and pH-sensitive fluorescent probes. The described FXR-active compounds illustrate the utility of this electronic configuration in live-cell nuclear receptor assays [1].

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